2'-Deoxy-N6-phenoxyacetyladenosine
Overview
Description
2’-Deoxy-N6-phenoxyacetyladenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has significant potential in cancer research and treatment due to its unique properties.
Mechanism of Action
Target of Action
2’-Deoxy-N6-phenoxyacetyladenosine, also known as N6-Pheac-deoxyadenosine, is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . DNA synthesis is a vital process for cell division and growth, while apoptosis is a process of programmed cell death. By inhibiting DNA synthesis, the compound prevents the cancer cells from dividing and growing. On the other hand, by inducing apoptosis, it triggers the cancer cells to self-destruct.
Biochemical Pathways
The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the cell cycle, preventing the cancer cells from dividing and growing. By inducing apoptosis, it activates the intrinsic pathway of cell death, leading to the destruction of cancer cells.
Result of Action
The result of the compound’s action is the inhibition of growth and the induction of death in indolent lymphoid malignancies . This leads to a decrease in the size of the tumor and potentially a slowdown in the progression of the disease.
Biochemical Analysis
Biochemical Properties
2’-Deoxy-N6-phenoxyacetyladenosine interacts with various enzymes, proteins, and other biomolecules. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis . The specific enzymes and proteins it interacts with are not mentioned in the available resources.
Cellular Effects
2’-Deoxy-N6-phenoxyacetyladenosine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . The impact on cell signaling pathways, gene expression, and cellular metabolism is not specified in the available resources.
Molecular Mechanism
The molecular mechanism of 2’-Deoxy-N6-phenoxyacetyladenosine involves its interaction with DNA synthesis and apoptosis pathways . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N6-phenoxyacetyladenosine typically involves the reaction of 2’-deoxyadenosine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .
Industrial Production Methods
Industrial production methods for 2’-Deoxy-N6-phenoxyacetyladenosine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain product purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N6-phenoxyacetyladenosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of 2’-Deoxy-N6-phenoxyacetyladenosine with modified functional groups.
Scientific Research Applications
2’-Deoxy-N6-phenoxyacetyladenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies of DNA synthesis and repair mechanisms, as well as in the investigation of cellular apoptosis pathways.
Medicine: Its antitumor activity makes it a candidate for cancer treatment research, particularly for targeting lymphoid malignancies.
Industry: The compound’s unique properties are explored for potential use in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: A precursor in the synthesis of 2’-Deoxy-N6-phenoxyacetyladenosine, it also has biological activity but lacks the phenoxyacetyl group.
N6-Phenoxyacetyladenosine: Similar in structure but retains the ribose sugar instead of the deoxyribose found in 2’-Deoxy-N6-phenoxyacetyladenosine
Uniqueness
2’-Deoxy-N6-phenoxyacetyladenosine is unique due to its combination of the deoxyribose sugar and the phenoxyacetyl group, which enhances its antitumor activity and specificity for targeting lymphoid malignancies. This combination is not found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)/t12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSKJANFAKYDDL-GZBFAFLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441262 | |
Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110522-74-2 | |
Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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